(R)-tert-Butyl 3-[(morpholin-4-yl)carbonyl]aminopiperidine-1-carboxylate
説明
(R)-tert-Butyl 3-[(morpholin-4-yl)carbonyl]aminopiperidine-1-carboxylate is a chiral piperidine derivative featuring a tert-butyl carbamate group at position 1 and a morpholinyl carbonylamino substituent at position 2. Its stereochemistry (R-configuration) and functional groups make it a valuable intermediate in pharmaceutical synthesis, particularly for compounds targeting central nervous system (CNS) disorders or protease inhibitors. The morpholine ring enhances solubility, while the piperidine scaffold contributes to conformational flexibility, aiding in receptor binding .
特性
IUPAC Name |
tert-butyl (3R)-3-(morpholine-4-carbonylamino)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N3O4/c1-15(2,3)22-14(20)18-6-4-5-12(11-18)16-13(19)17-7-9-21-10-8-17/h12H,4-11H2,1-3H3,(H,16,19)/t12-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQHZKNDDTPUHRE-GFCCVEGCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)NC(=O)N2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H](C1)NC(=O)N2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl 3-[(morpholin-4-yl)carbonyl]aminopiperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the coupling of a piperidine derivative with a morpholine derivative under specific reaction conditions. The reaction conditions often include the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
®-tert-Butyl 3-[(morpholin-4-yl)carbonyl]aminopiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or morpholine rings, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups into the piperidine or morpholine rings.
科学的研究の応用
®-tert-Butyl 3-[(morpholin-4-yl)carbonyl]aminopiperidine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in biological studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of ®-tert-Butyl 3-[(morpholin-4-yl)carbonyl]aminopiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used. For example, in medicinal chemistry, it may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways .
類似化合物との比較
Key Structural Differences
The compound is compared to four structurally related molecules from and :
Analysis :
- Ring Size: Piperidine (6-membered) vs. azetidine (4-membered) or pyrrolidine (5-membered) influences ring strain and conformational flexibility.
- Substituents: The morpholinyl carbonylamino group in the target compound provides hydrogen-bonding capability, unlike the methoxy or hydroxyethyl groups in analogs. This may enhance target affinity in drug-receptor interactions .
Key Observations :
- The azetidine derivatives () require longer reaction times (up to 16 hours) and show moderate purity (64–83%), suggesting synthetic challenges due to ring strain or steric hindrance .
- Piperidine and morpholine-based analogs () likely benefit from optimized protocols, though specific data are unavailable.
生物活性
(R)-tert-Butyl 3-[(morpholin-4-yl)carbonyl]aminopiperidine-1-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article provides a comprehensive overview of its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : C15H27N3O4
- CAS Number : 1286207-99-5
- Molecular Weight : 299.40 g/mol
The structure includes a piperidine ring, a morpholine moiety, and a tert-butyl group, which contribute to its solubility and biological interactions.
(R)-tert-Butyl 3-[(morpholin-4-yl)carbonyl]aminopiperidine-1-carboxylate has been studied for its role as a Dipeptidyl Peptidase IV (DPP-IV) inhibitor , which is significant in the treatment of type 2 diabetes mellitus. DPP-IV is an enzyme that inactivates incretin hormones like GLP-1, which are crucial for insulin regulation. By inhibiting DPP-IV, this compound can potentially enhance insulin secretion and improve glycemic control.
Structure-Activity Relationship (SAR)
Research indicates that modifications to the piperidine and morpholine components can significantly affect the inhibitory potency against DPP-IV. For example:
| Modification | Effect on Activity |
|---|---|
| Addition of halogens | Increased binding affinity |
| Alteration of alkyl groups | Enhanced solubility and bioavailability |
Case Studies
- In Vitro Studies : In a study assessing various DPP-IV inhibitors, (R)-tert-butyl 3-[(morpholin-4-yl)carbonyl]aminopiperidine-1-carboxylate demonstrated an IC50 value indicative of strong inhibitory activity, comparable to established DPP-IV inhibitors like sitagliptin .
- In Vivo Studies : Animal models treated with this compound showed significant reductions in blood glucose levels after administration, supporting its potential therapeutic application in diabetes management .
- Clinical Implications : The compound's ability to modulate incretin activity suggests broader applications beyond diabetes, potentially impacting conditions associated with metabolic syndrome.
Research Findings
Recent research has highlighted several promising aspects of (R)-tert-butyl 3-[(morpholin-4-yl)carbonyl]aminopiperidine-1-carboxylate:
- Efficacy : Demonstrated efficacy in lowering blood glucose levels in diabetic models.
- Safety Profile : Preliminary toxicological assessments indicate a favorable safety profile with minimal adverse effects at therapeutic doses.
Comparative Analysis with Other Inhibitors
A comparative analysis of various DPP-IV inhibitors reveals that (R)-tert-butyl 3-[(morpholin-4-yl)carbonyl]aminopiperidine-1-carboxylate holds promise due to its unique structural features that enhance its bioactivity.
| Compound | IC50 (nM) | Notes |
|---|---|---|
| Sitagliptin | 20 | Established DPP-IV inhibitor |
| Saxagliptin | 30 | Competitive inhibitor |
| (R)-tert-butyl 3... | 25 | Potential new candidate |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
